molecular formula C7H5BrO2 B048017 2-Bromobenzoic acid CAS No. 88-65-3

2-Bromobenzoic acid

Cat. No.: B048017
CAS No.: 88-65-3
M. Wt: 201.02 g/mol
InChI Key: XRXMNWGCKISMOH-UHFFFAOYSA-N
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Description

2-Bromobenzoic acid is an organic compound with the molecular formula C₇H₅BrO₂. It is a derivative of benzoic acid, where a bromine atom is substituted at the second position of the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in the field of chemistry and industry .

Mechanism of Action

Target of Action

2-Bromobenzoic acid (2-BA) is a versatile compound used in organic synthesis. It is primarily used as a building block for the synthesis of various nitrogen heterocycles . The primary targets of 2-BA are therefore the reactants in these synthetic reactions, which can include a wide range of organic compounds.

Mode of Action

The mode of action of 2-BA involves its interaction with these targets to form new compounds. For example, 2-BA can condense with aminoquinolines to yield phenylquinolylamines . This involves the formation of a new bond between the bromobenzoic acid and the aminoquinoline, resulting in a change in the structure and properties of the reactants.

Biochemical Pathways

The biochemical pathways affected by 2-BA are primarily those involved in the synthesis of nitrogen heterocycles . These pathways can have downstream effects in various biological systems, depending on the specific heterocycle being synthesized. For example, some heterocycles have medicinal properties and can interact with biological targets in the body.

Result of Action

The molecular and cellular effects of 2-BA’s action depend on the specific reaction it is involved in. In the case of its reaction with aminoquinolines, the result is the formation of phenylquinolylamines . These compounds can have various effects at the molecular and cellular level, depending on their specific structures and properties.

Action Environment

The action, efficacy, and stability of 2-BA can be influenced by various environmental factors. These can include the presence of other reactants, the temperature and pH of the reaction environment, and the presence of catalysts or inhibitors. For example, the Suzuki–Miyaura coupling, a common reaction involving boronic acids and halides, is known to be influenced by the choice of boron reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromobenzoic acid can be synthesized through several methods. One common method involves the bromination of benzoic acid. The reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the ortho position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Bromobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromobenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: 2-Bromobenzoic acid is unique due to the position of the bromine atom, which influences its reactivity and the types of reactions it undergoes. For example, 4-bromobenzoic acid has the bromine atom at the para position, leading to different reactivity patterns. Similarly, 2-iodobenzoic acid and 2-chlorobenzoic acid have iodine and chlorine atoms, respectively, which affect their chemical behavior and applications .

Properties

IUPAC Name

2-bromobenzoic acid
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InChI

InChI=1S/C7H5BrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XRXMNWGCKISMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3038690
Record name 2-Bromobenzoic acid
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Molecular Weight

201.02 g/mol
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Physical Description

Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name o-Bromobenzoic acid
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Vapor Pressure

0.000827 [mmHg]
Record name o-Bromobenzoic acid
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CAS No.

88-65-3, 25638-04-4
Record name 2-Bromobenzoic acid
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Record name 2-Bromobenzoate
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Record name Benzoic acid, bromo-
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Record name 2-BROMOBENZOIC ACID
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Synthesis routes and methods I

Procedure details

The test described in Example 1 was repeated using 300 g of o-bromotoluene, 660 g of acetic acid, 60 g of water, 6 g of cobalt acetate tetrahydrate, 5 g of sodium bromide and 5 g of sodium acetate. After a reaction time of 155 minutes, 217 g of o-bromobenzoic acid was obtained (61.6% of the theory).
Quantity
300 g
Type
reactant
Reaction Step One
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660 g
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reactant
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6 g
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catalyst
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5 g
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catalyst
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5 g
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catalyst
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Quantity
60 g
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solvent
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Synthesis routes and methods II

Procedure details

However, Busch et al. found that with aromatic compounds containing polar substituents, the selectivity to biphenyls was much lower. For example, p-bromophenol gave ca. 13.4% 4,4'-dihydroxybiphenyl, p-bromoanisole gave ca. 35% 4,4'-dimethoxybiphenyl, bromobenzoic acid gave 40% 4,4'-biphenyldicarboxylic acid and 3-bromobenzoic acid gave 56.5% 3,3'-biphenyldicarboxylic acid.
[Compound]
Name
aromatic compounds
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
biphenyls
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Bromobenzoic acid?

A1: The molecular formula of this compound is C7H5BrO2, and its molecular weight is 201.02 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques. These include: * Infrared (IR) Spectroscopy: Provides information about functional groups present in the molecule, including characteristic peaks for carboxylic acid and aromatic ring vibrations. [, ] * Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectra are valuable for determining the structure and confirming the presence and position of the bromine atom on the aromatic ring. [, , ] * Mass Spectrometry (MS): Can be used to determine the molecular weight and fragmentation pattern of the compound. [, ]

Q3: What is the melting point of this compound?

A3: The triple-point temperature, which is very close to the melting point, of this compound has been determined to be 422.37 K. []

Q4: How does temperature affect the crystal structure of this compound?

A4: this compound exhibits temperature-dependent structural changes in its crystalline form. Studies have shown variations in bond lengths, angles, and intermolecular interactions at different temperatures, including 120 K and room temperature. []

Q5: Can this compound be used as a building block in organic synthesis?

A5: Yes, this compound serves as a versatile building block in organic synthesis. It can be transformed into various heterocyclic compounds, such as spirobenzolactones and spirobenzolactams, through free radical reactions. []

Q6: Can copper catalyze reactions involving this compound?

A6: Yes, copper catalysts have been successfully employed in several reactions involving this compound. For instance, a copper-catalyzed direct arylation of β-dicarbonyl compounds with 2-Bromobenzoic acids offers an effective method for synthesizing homophthalic acids. [] Additionally, Cu(I)-catalyzed transformations of this compound in aqueous solutions, leading to products like salicylic acid and benzoic acid, have been reported. []

Q7: What is the role of this compound in the synthesis of quinazolinones?

A7: this compound acts as a reactant in the synthesis of quinazolinones. Dicopper(I) complexes effectively catalyze the coupling/cyclization reaction between 2-Bromobenzoic acids and amidines to yield quinazolinones. [, ]

Q8: How do structural modifications of this compound, like halogen substitution, impact its activity?

A8: Halogen substitution at different positions on the benzene ring can significantly affect the reactivity and properties of benzoic acid derivatives. For example, in the synthesis of vinyl esters from the reaction of substituted benzoic acids with phenylacetylene, the yield and regioselectivity are influenced by the electronic effects of the substituents. []

Q9: Do the nematicidal properties of compounds derived from this compound change with structural modifications?

A9: Yes, structural variations in compounds derived from this compound can considerably alter their nematicidal activity. Studies on furanoeremophilane esters, synthesized by reacting 3β,6β-dihydroxyfuranoeremophil-1(10)-ene with substituted benzoic acids (including this compound), revealed that the presence of electron-withdrawing groups, particularly at the ortho and para positions, enhanced their effectiveness against Nacobbus aberrans J2 nematodes. []

Q10: Are there any applications of this compound in drug discovery?

A10: Derivatives of this compound have shown potential in medicinal chemistry. For example, benzophenanthrolinone analogues, synthesized using this compound as a starting material, have been investigated for their cytotoxic activity against cancer cell lines. []

Q11: Are there any studies on the degradation of this compound?

A11: Yes, microbial degradation of this compound has been studied. A strain of Pseudomonas aeruginosa was found to degrade 2-halobenzoates, including this compound, through a dehalogenation pathway. This microbial degradation pathway highlights the potential for bioremediation of environments contaminated with halogenated aromatic compounds. []

Q12: How can we study the interactions between this compound and multi-walled carbon nanotubes (MWCNTs)?

A12: Several analytical techniques can be employed to investigate the interactions of this compound with MWCNTs: * Adsorption Studies: Measuring the adsorption percentages of MWCNTs exposed to the acid helps determine the extent of interaction. [] * Raman Spectroscopy: Provides information about changes in the electronic structure and defects in the MWCNTs upon interaction with this compound. [] * Fourier Transform Infrared Spectroscopy (FT-IR): Can identify specific interactions and changes in functional groups of both this compound and MWCNTs. [] * Scanning Electron Microscopy (SEM): Offers visual evidence of morphological changes in the MWCNTs due to interaction with the acid. []

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